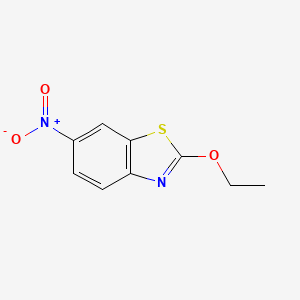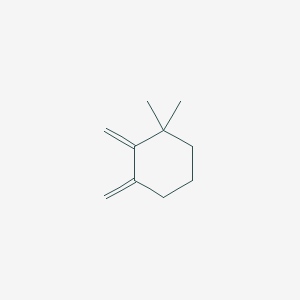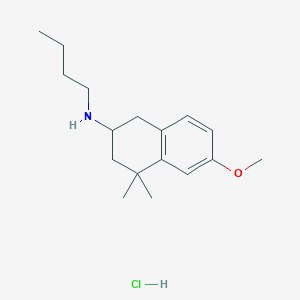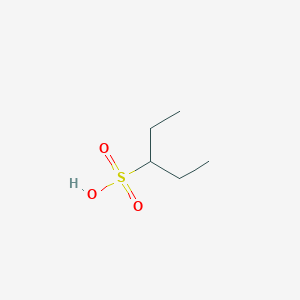
3-Pentanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative of pentane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the third carbon of the pentane chain. This compound is known for its use in various scientific and industrial applications, particularly in chromatography and as a surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Pentanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pentane using sulfur trioxide or oleum. The reaction typically requires controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the pentane chain.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous sulfonation processes. These processes involve the use of reactors where pentane is continuously fed and reacted with sulfur trioxide. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfonic acid group can be reduced to a sulfinate or thiol.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonates and sulfones.
Reduction: Sulfinates and thiols.
Substitution: Various substituted pentane derivatives.
Applications De Recherche Scientifique
3-Pentanesulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Pentanesulfonic acid primarily involves its role as a surfactant and ion-pairing reagent. As a surfactant, it reduces surface tension and stabilizes emulsions by forming micelles. In chromatography, it interacts with analytes to enhance their separation and detection. The sulfonic acid group plays a crucial role in these interactions by providing ionic and polar functionalities that facilitate binding and separation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pentanesulfonic acid
- 1-Heptanesulfonic acid
- 1-Decanesulfonic acid
- 1-Dodecanesulfonic acid
Uniqueness
3-Pentanesulfonic acid is unique due to the position of the sulfonic acid group on the third carbon of the pentane chain. This specific positioning can influence its reactivity and interactions compared to other sulfonic acids with different chain lengths or sulfonic acid positions. Its unique structure makes it particularly useful in specific chromatographic applications and as a surfactant in various formulations.
Propriétés
Numéro CAS |
51650-30-7 |
|---|---|
Formule moléculaire |
C5H12O3S |
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
pentane-3-sulfonic acid |
InChI |
InChI=1S/C5H12O3S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |
Clé InChI |
UNNFEYPNQVSVJX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


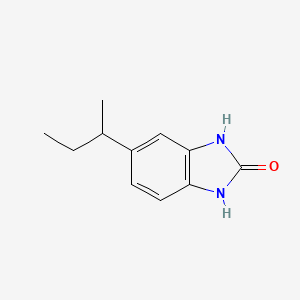
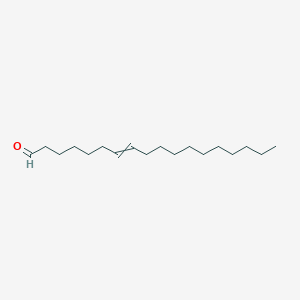
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)

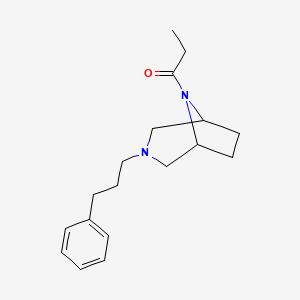

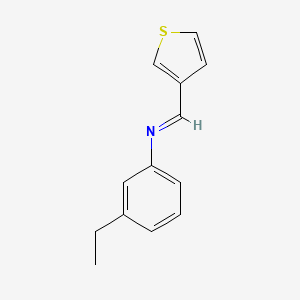
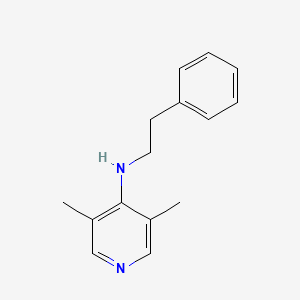
![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
